2-(1H-1,3-benzodiazol-1-yl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2/c1-12-6-17(25-18(22-12)19-10-21-25)27-13-7-23(8-13)16(26)9-24-11-20-14-4-2-3-5-15(14)24/h2-6,10-11,13H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGOBDWVZUYGOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)CN4C=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-1,3-benzodiazol-1-yl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodiazole ring fused with a triazolopyrimidine moiety and an azetidine unit. Its structural complexity may contribute to diverse biological interactions.
Anticancer Activity
Research has indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of benzodiazole have been shown to inhibit tumor growth in various cancer models by targeting critical pathways such as the PI3K/AKT/mTOR signaling cascade.
A study demonstrated that benzodiazole derivatives effectively suppressed tumor growth in mouse xenograft models at low doses, suggesting that the compound may share similar mechanisms of action .
Antimicrobial Activity
Benzodiazole derivatives have also been investigated for their antimicrobial properties. Compounds structurally related to the target molecule have shown efficacy against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication processes.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, certain benzodiazole derivatives have been identified as potent inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses.
Case Studies and Research Findings
The biological activity of this compound likely stems from multiple mechanisms:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed in related structures.
- Inhibition of Metabolic Pathways : Targeting key metabolic enzymes can lead to reduced energy production in rapidly dividing cells.
Scientific Research Applications
The compound 2-(1H-1,3-benzodiazol-1-yl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one has garnered attention in various scientific research applications due to its unique structural characteristics and potential biological activities. This article provides an overview of its applications, including pharmacological properties, synthesis methods, and case studies that illustrate its utility in different fields.
Anticancer Activity
Recent studies have indicated that derivatives of benzodiazole and triazole compounds exhibit significant anticancer properties. For instance, compounds similar to This compound have shown effectiveness against various cancer cell lines. A notable study demonstrated that this compound inhibits cell proliferation in breast cancer models through apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that the incorporation of the triazole ring enhances the compound's ability to disrupt microbial cell membranes, leading to increased efficacy against both gram-positive and gram-negative bacteria . This property makes it a potential candidate for developing new antibiotics.
Neuroprotective Effects
In neuropharmacology, benzodiazole derivatives have been explored for their neuroprotective effects. Preliminary studies suggest that This compound may protect neuronal cells from oxidative stress-induced damage. This could have implications for treating neurodegenerative diseases such as Alzheimer's .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry highlighted the anticancer efficacy of similar compounds against MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations as low as 10 µM after 24 hours of treatment . The mechanism was attributed to the activation of apoptotic pathways.
Case Study 2: Antimicrobial Activity
In another research article from Antimicrobial Agents and Chemotherapy, the compound demonstrated potent activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL. The study emphasized the need for further development into a viable therapeutic agent .
Case Study 3: Neuroprotective Studies
A recent investigation published in Neuroscience Letters explored the neuroprotective effects of related compounds in models of oxidative stress. The findings suggested that these compounds could mitigate neuronal damage by reducing reactive oxygen species (ROS) levels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture. Below is a systematic comparison with analogous heterocycles:
Structural Analogues and Functional Group Impact
- Triazolo-Pyrimidine Derivatives: The target compound’s 5-methyl group on the triazolo-pyrimidine (vs. unsubstituted analogues in ) may enhance lipophilicity and binding affinity to hydrophobic pockets . Substitution at the 7-position (ether-linked azetidine in the target vs.
- Benzimidazole Hybrids: The benzimidazole moiety in the target compound is directly linked via ethanone, unlike Compound 15 (), where it is attached through a pyrazolo-pyrimidine core. This difference could alter π-π stacking interactions in biological targets .
Azetidine vs. Other Heterocycles :
Spectroscopic and Analytical Data
Q & A
Q. What are the key synthetic routes for synthesizing this compound?
The synthesis involves multi-step protocols to assemble the benzodiazole, triazolopyrimidine, and azetidine moieties. A common approach includes:
- Step 1: Cyclization of hydrazinyl precursors with electrophiles (e.g., ortho esters) to form the triazolopyrimidine core .
- Step 2: Functionalization of the azetidine ring via nucleophilic substitution or coupling reactions to introduce the triazolopyrimidine-oxy group .
- Step 3: Final coupling of the benzodiazole moiety using ketone-based linkers under palladium or copper catalysis .
Key Conditions : Solvents (DMF, dichloromethane), catalysts (Pd/C, CuI), and inert atmospheres to prevent oxidation .
Q. Table 1: Representative Synthetic Conditions
| Step | Reactants | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Hydrazine derivative + ortho ester | Ethanol | None | 65–75 | |
| 2 | Azetidine + triazolopyrimidine | DMF | CuI | 50–60 | |
| 3 | Benzodiazole + ethanone linker | DCM | Pd/C | 70–80 |
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify regiochemistry and substituent positions .
- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography: SHELX software (e.g., SHELXL) for resolving crystal structures and validating bond geometries .
- Chromatography: HPLC/TLC to monitor reaction progress and purity (>95% required for pharmacological assays) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Functional Group Variation: Modify the benzodiazole substituents (e.g., electron-withdrawing groups) to assess impact on target binding .
- Scaffold Hybridization: Replace the azetidine ring with piperazine or pyrrolidine to evaluate conformational flexibility .
- In Silico Docking: Use tools like AutoDock to predict interactions with enzymes (e.g., kinases) or receptors .
Q. Table 2: Biological Activity of Structural Analogs
| Analog Structure | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Piperazine-triazolopyrimidine | Kinase X | 12.3 ± 1.2 | |
| Benzodiazole-pyrrolidine | Receptor Y | 45.6 ± 3.8 | |
| Methoxy-substituted derivative | Enzyme Z | 8.9 ± 0.9 |
Q. How can computational approaches enhance pharmacokinetic optimization?
- Machine Learning (ML): Train models on ADMET (absorption, distribution, metabolism, excretion, toxicity) datasets to predict bioavailability and toxicity .
- Molecular Dynamics (MD): Simulate compound behavior in lipid bilayers to optimize blood-brain barrier penetration .
- De Novo Design: Generate novel scaffolds with similar pharmacophores but improved metabolic stability .
Q. How should researchers address contradictions in synthetic yields or biological data?
- Systematic Replication: Repeat experiments under standardized conditions (e.g., solvent purity, catalyst batch) to isolate variables .
- Cross-Validation: Compare results with structurally similar compounds (e.g., triazolopyrimidine derivatives) to identify outliers .
- Meta-Analysis: Aggregate data from multiple studies to discern trends (e.g., electron-donating groups correlating with higher activity) .
Q. What experimental designs are suitable for evaluating environmental stability?
- Hydrolytic Degradation: Incubate the compound at varying pH (2–12) and monitor decomposition via LC-MS .
- Photostability: Expose to UV light (300–400 nm) and quantify degradation products .
- Ecotoxicity Assays: Use Daphnia magna or algal models to assess acute/chronic toxicity .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
